molecular formula C6H13NO2 B555741 (2S)-2-amino-2,3-dimethylbutanoic acid CAS No. 53940-83-3

(2S)-2-amino-2,3-dimethylbutanoic acid

Cat. No.: B555741
CAS No.: 53940-83-3
M. Wt: 131,18 g/mole
InChI Key: GPYTYOMSQHBYTK-LURJTMIESA-N
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Description

(2S)-2-amino-2,3-dimethylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom, which also bears two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2,3-dimethylbutanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable amino acid precursor with an appropriate alkylating agent under controlled conditions. For example, the alkylation of alanine with isobutyl bromide in the presence of a base such as sodium hydroxide can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-amino-2,3-dimethylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxyl group can participate in ionic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-methylbutanoic acid: Similar structure but with a different substitution pattern.

    (2S)-2-amino-2-methylpropanoic acid: Lacks the additional methyl group on the central carbon.

    (2S)-2-amino-4-methylpentanoic acid: Contains an additional carbon in the side chain.

Uniqueness

(2S)-2-amino-2,3-dimethylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

(2S)-2-amino-2,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYTYOMSQHBYTK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428636
Record name 3-Methyl-L-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53940-83-3
Record name L-α-Methylvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53940-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-L-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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